molecular formula C6H6FNO3S B1316496 5-Amino-2-fluorobenzenesulfonic acid CAS No. 38962-61-7

5-Amino-2-fluorobenzenesulfonic acid

Cat. No.: B1316496
CAS No.: 38962-61-7
M. Wt: 191.18 g/mol
InChI Key: JXRZCHPTZXGPTD-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

5-Amino-2-fluorobenzenesulfonic acid plays a significant role in biochemical reactions, particularly in the synthesis of organic compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as a sulfonating agent in the synthesis of organic compounds, which involves reactions with sodium sulfite and 5-fluoro-2-nitroaniline in the presence of sulfuric acid . The nature of these interactions often involves the formation of sulfonic acid derivatives, which are crucial in various biochemical pathways.

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, sulfur amino acids, which include compounds like this compound, are recognized for their role in controlling nutrient metabolism and cell functions . These compounds can act as mediators affecting metabolism and cell functions, thereby influencing protein synthesis and oxidative status.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can participate in enzyme inhibition or activation and induce changes in gene expression. The compound’s molecular mechanism often involves rearrangement reactions, such as the benzilic acid rearrangement, which converts a 1,2-diketone into a carboxylic acid . These interactions are crucial for understanding the compound’s biochemical properties and its role in various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is typically stored in a dark place, under an inert atmosphere, and at room temperature to maintain its stability . Long-term effects on cellular function observed in in vitro or in vivo studies include potential changes in cell signaling pathways and gene expression over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that varying dosages can lead to different threshold effects, including toxic or adverse effects at high doses . It is crucial to determine the optimal dosage to avoid any potential toxicity while maximizing the compound’s beneficial effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. The compound’s role in amino acid degradation pathways, such as those involving sulfur amino acids, is significant . These pathways are crucial for maintaining cellular homeostasis and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation within different cellular compartments . Understanding these mechanisms is essential for determining the compound’s bioavailability and efficacy in various biochemical applications.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that the compound exerts its effects precisely where needed within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-Amino-2-fluorobenzenesulfonic acid involves the reaction of 2-fluoroaniline with sulfuric acid. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound often involves large-scale sulfonation processes using chlorosulfonic acid and sodium hydroxide. This method ensures high yield and purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Amino-2-fluorobenzenesulfonic acid is widely used in various fields of scientific research:

Comparison with Similar Compounds

  • 2-Amino-5-fluorobenzenesulfonic acid
  • 4-Amino-2-fluorobenzenesulfonic acid
  • 3-Amino-2-fluorobenzenesulfonic acid

Comparison: 5-Amino-2-fluorobenzenesulfonic acid is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to its isomers, it offers distinct advantages in certain synthetic routes and industrial processes .

Properties

IUPAC Name

5-amino-2-fluorobenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO3S/c7-5-2-1-4(8)3-6(5)12(9,10)11/h1-3H,8H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXRZCHPTZXGPTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)S(=O)(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30512606
Record name 5-Amino-2-fluorobenzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30512606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38962-61-7
Record name 5-Amino-2-fluorobenzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30512606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the different synthesis pathways for 5-amino-2-fluorobenzenesulfonic acid described in the research?

A1: The research outlines two main synthesis pathways for this compound:

  1. Sulfonation and Hydrolysis: This pathway involves treating p-fluoroacetanilide [] with oleum, followed by hydrolysis to yield this compound [].
  2. Diazonium Salt Conversion: This pathway involves several steps, starting with the conversion of either 5-fluoro-2-nitroaniline or 2-fluoro-5-nitroaniline to their respective diazonium chlorides. These are then converted to 5-fluoro-2-nitrobenzenesulfonyl chloride and 2-fluoro-5-nitrobenzenesulfonyl chloride, respectively. Hydrolysis of these compounds leads to their respective sulfonic acids, which are then finally reduced to obtain this compound [].

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